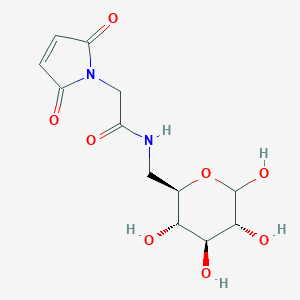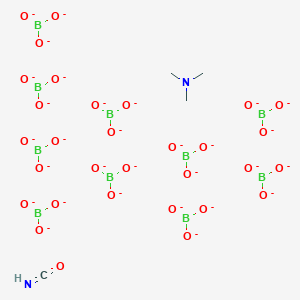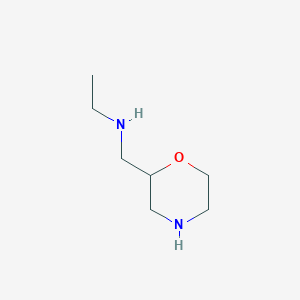
3-Methylpicolinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpicolinic acid hydrochloride is involved in the formation of various metal complexes, contributing to studies in fields like synthetic chemistry and material science. This compound acts as a ligand, forming complexes with metals like chromium, vanadium, copper, and nickel. These complexes are studied for their structural, spectral, and biological properties (Avcı et al., 2020).
Synthesis Analysis
3-Methylpicolinic acid hydrochloride complexes have been synthesized through various methods, often starting from the corresponding metal salts and 3-methylpicolinic acid in aqueous or organic solvents. For example, copper(II) and nickel(II) complexes were synthesized and characterized through reactions with their respective metal salts (Kukovec et al., 2008).
Molecular Structure Analysis
The molecular structures of these complexes have been determined using techniques such as X-ray diffraction, revealing coordination modes and the overall geometry of the complexes. For instance, the copper(II) complexes exhibit square-pyramidal coordination (Kukovec et al., 2013).
Chemical Reactions and Properties
These metal complexes involving 3-methylpicolinic acid exhibit various chemical behaviors, such as α-glucosidase inhibitory activity and interactions within their structures contributing to their stability and reactivity (Avcı et al., 2020).
Physical Properties Analysis
Physical properties like refractive index, band gap, and nonlinear optical (NLO) parameters have been studied, particularly in relation to their potential applications in material science (Avcı et al., 2020).
Chemical Properties Analysis
The chemical properties, such as spectroscopic features and thermal stability, have been characterized to understand the nature of the complexes better. Spectroscopic methods like IR, UV-Vis, and NMR provide insight into the ligand environment and electronic structures of these complexes (Kukovec et al., 2008; Kukovec et al., 2013).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Spectroscopy
Studies on cobalt complexes with 3- and 6-methylpicolinic acid revealed detailed spectroscopic characterizations, highlighting their potential for further investigation in coordination chemistry. The research demonstrated the coordination modes and thermal stability of these complexes, suggesting applications in materials science and catalysis (Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009). Similarly, copper(II) complexes with 3-methylpicolinic acid have been synthesized, showing interesting structural features and potential for the development of novel coordination compounds (Kukovec, Popović, & Pavlović, 2008).
Biological Implications
A study on copper(II) complexes of 3-methylpicolinic acid highlighted their ability to induce reactive oxygen species (ROS) and inhibit proteasome activity, suggesting implications for cancer therapy and biochemical research (Lai, Chan, Ng, Ooi, Tan, Maah, & Ng, 2016). This indicates a potential avenue for the development of therapeutic agents based on metal complexes.
Catalysis and Chemical Synthesis
Research into V(IV)O2+ compounds formed with picolinic and quinolinate derivatives, including 3-methylpicolinic acid, has shed light on their potent insulin-enhancing properties, opening up possibilities for diabetes treatment research (Lodyga-Chruscinska, Micera, & Garribba, 2011). This work underscores the compound's relevance in medicinal chemistry, especially in the design of vanadium-based drugs.
Nanomaterials and Luminescent Materials
The synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction demonstrates the compound's utility in facilitating novel organic synthesis pathways, which can be applied in the development of pharmaceuticals and materials science (Jiang, Sun, Jiang, & Ma, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVDJRKIHGDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527988 |
Source


|
| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinic acid hydrochloride | |
CAS RN |
123811-72-3 |
Source


|
| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)











